molecular formula C17H12ClN3OS2 B2882830 5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-92-8

5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2882830
CAS No.: 941880-92-8
M. Wt: 373.87
InChI Key: WQHAKUGNCXORBP-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic small molecule belonging to the thiazolo[4,5-d]pyridazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and pharmacological research due to its structural similarity to compounds with demonstrated bioactive properties . While research on this specific 4-chlorobenzyl analogue is emerging, studies on closely related molecules provide strong context for its potential research applications. A structural analogue featuring a 2-chlorobenzyl group has been characterized, confirming the core molecular framework . Furthermore, scientific literature indicates that the thiazolo[4,5-d]pyridazinone core is a privileged structure in the investigation of analgesic and anti-inflammatory agents . Research on similar compounds suggests a mechanism of action that may be associated with the inhibition of cyclooxygenase (COX) isoenzymes, which are key mediators of inflammation and pain . The strategic incorporation of the chlorobenzyl and thiophen-2-yl substituents is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This compound is presented as a key intermediate and chemical tool for researchers exploring new therapeutic avenues. It is suitable for applications in high-throughput screening, structure-activity relationship (SAR) studies, and target identification within drug discovery programs, particularly those focused on inflammation, cancer, and central nervous system disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHAKUGNCXORBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo[4,5-d]pyridazinone family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic synthesis. The initial steps include the formation of the thiazole and pyridazine rings through cyclization reactions. The compound can be synthesized by reacting appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions, followed by cyclization with hydrazine derivatives to form the pyridazine structure .

Anticancer Activity

Recent studies have demonstrated that thiazolo[4,5-d]pyridazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at specific phases (S and G2/M) in these cancer cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
This compoundHepG2TBDCell cycle arrest

Anti-inflammatory and Analgesic Properties

In addition to anticancer properties, compounds from the thiazolo[4,5-d]pyridazinone class have been evaluated for their analgesic and anti-inflammatory activities. For example, a series of derivatives were tested using standard models such as the acetic acid-induced writhing test and the hot plate test. Results indicated that these compounds can significantly reduce pain responses in animal models, suggesting their potential as therapeutic agents for pain management .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
  • DNA Interaction : Some studies suggest that similar compounds can interfere with DNA replication processes.

Case Studies

A notable case study involved the evaluation of a related thiazolo[4,5-d]pyridazinone compound in a preclinical model. The study highlighted significant reductions in tumor size in treated groups compared to controls. Furthermore, histopathological analyses revealed reduced mitotic figures in tumor tissues from treated animals, indicating effective inhibition of tumor growth mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolo[4,5-d]pyridazin-4(5H)-ones

The biological activity of thiazolo[4,5-d]pyridazinones is highly substituent-dependent. Below is a comparative analysis:

Compound Key Substituents Reported Activity Reference
5-(4-Chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one 5: 4-Cl-benzyl; 2: methyl; 7: thiophen-2-yl Inferred: Potential analgesic/anti-inflammatory activity (based on structural analogs)
7-Phenyl-2-pyrrolidin-1-yl-thiazolo[4,5-d]pyridazin-4(5H)-one 7: phenyl; 2: pyrrolidinyl Analgesic activity (Hot plate test, 25 mg/kg comparable to morphine)
2-Methyl-7-thienyl-thiazolo[4,5-d]pyridazin-4(5H)-one 2: methyl; 7: thienyl Antiviral activity (specific targets not detailed)
7-(2-Furyl)-2-pyrrolidin-1-yl-thiazolo[4,5-d]pyridazin-4(5H)-one 7: furyl; 2: pyrrolidinyl Analgesic activity (electron-donating substituents enhance efficacy)
5-(2,4-Difluorophenyl)-7-methyl-2-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one 5: 2,4-difluorophenyl; 7: methyl; 2: phenyl Inferred: Bioactivity data pending (structural analog with fluorinated aryl group)

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 4-chlorobenzyl group (electron-withdrawing) at position 5 may enhance metabolic stability compared to aliphatic chains (e.g., pyrrolidinyl) .
  • Thiophene vs.
  • Methyl vs. Amino Groups: The 2-methyl group in the target compound reduces polarity compared to 2-amino derivatives (e.g., 2-amino-7-(4-chlorophenyl) analogs), possibly improving membrane permeability .
Comparison with Isoxazolo[4,5-d]pyridazin-4(5H)-ones

Replacing the thiazole ring with isoxazole (e.g., 7-bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-d]pyridazin-4(5H)-one ) reduces sulfur content but introduces an oxygen atom, altering hydrogen-bonding capacity and solubility . Such analogs show divergent bioactivity profiles, highlighting the critical role of the thiazole core in target engagement .

Q & A

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Answer : Integrate multi-omics approaches:
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify kinase inhibition profiles .
  • Metabolomics : Track changes in TCA cycle intermediates via GC-MS .

Methodological Notes

  • Contradictions in Synthesis Yields : Variable yields (e.g., 35% vs. 65%) may stem from trace moisture in solvents or inadequate inert atmospheres. Always pre-dry solvents over molecular sieves .
  • Biological Replication : For IC₅₀ studies, include ≥3 independent experiments to ensure statistical power .
  • Data Reproducibility : Share raw NMR/MS spectra via repositories like Zenodo to enhance transparency .

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